10-[(5-oxo-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)methyl]acridin-9(10H)-one
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Overview
Description
10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE is a complex heterocyclic compound that integrates multiple functional groups, making it a subject of interest in various fields of scientific research. The compound’s structure includes a triazolothiadiazine moiety fused with an acridinone core, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazolothiadiazine ring through cyclization reactions involving triazole and thiadiazine intermediates. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and acridinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. It can also interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Acridinone Derivatives: Compounds with an acridinone core also show similar chemical reactivity and biological properties.
Uniqueness
10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE is unique due to its combined triazolothiadiazine and acridinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H16N4O2S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[(9-oxoacridin-10-yl)methyl]-7-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C25H16N4O2S/c30-23-14-21(16-8-2-1-3-9-16)32-25-27-26-22(29(23)25)15-28-19-12-6-4-10-17(19)24(31)18-11-5-7-13-20(18)28/h1-14H,15H2 |
InChI Key |
PTMLNHSPXDZZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64 |
Origin of Product |
United States |
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